molecular formula C21H22N4O4S B2735219 5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one CAS No. 897622-85-4

5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one

Cat. No. B2735219
CAS RN: 897622-85-4
M. Wt: 426.49
InChI Key: KDLJYKPPXPMWRZ-UHFFFAOYSA-N
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Description

5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one, also known as DSP-4, is a compound that has been widely used in scientific research. It is a selective neurotoxin that targets noradrenergic neurons in the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.

Scientific Research Applications

Hydrogen Bonding in Proton-Transfer Compounds

Research by Smith et al. (2011) on the crystal structures of proton-transfer compounds involving sulfosalicylic acid and various aliphatic nitrogen Lewis bases, including piperazine, reveals the importance of hydrogen bonding in determining the structural features and stability of these compounds. This study suggests that similar compounds with piperazine structures may play a crucial role in the design of materials with specific crystal properties and hydrogen-bonding patterns, which could be significant in the development of new pharmaceuticals and materials science applications (Smith, Wermuth, & Sagatys, 2011).

Antimicrobial Activity and Molecular Modeling

Othman et al. (2019) conducted a study on the antimicrobial activity and molecular modeling of Schiff base derivatives, including those synthesized from sulfamerazine and piperonal. This research underscores the potential of piperazine derivatives in serving as a framework for developing new antimicrobial agents. The findings could imply that similar chemical structures might exhibit antimicrobial properties, guiding the development of novel therapeutics against resistant microbial strains (Othman, Al-Masoudi, Hama, & Hussain, 2019).

Arylpiperazine Derivatives as Serotonin Receptor Inhibitors

Research on arylpiperazine derivatives by Atanes et al. (2013) highlights the compound's ability to inhibit serotonin 5-HT7 receptor binding and cAMP signaling. This suggests the potential use of similar compounds in the treatment of conditions mediated by the serotonin receptor, such as depression, anxiety, and other psychiatric disorders. The study demonstrates the importance of structural modification in enhancing the potency and selectivity of pharmaceutical agents (Atanes, Lacivita, Rodríguez, Brea, Burgueño, Vela, Cadavid, Loza, Leopoldo, & Castro, 2013).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one' involves the reaction of 2-hydroxypyrimidine-4-one with 4-(diphenylmethyl)piperazine-1-sulfonyl chloride in the presence of a base to form the desired product.", "Starting Materials": [ "2-hydroxypyrimidine-4-one", "4-(diphenylmethyl)piperazine-1-sulfonyl chloride", "Base (e.g. triethylamine, sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2-hydroxypyrimidine-4-one in a suitable solvent (e.g. DMF, DMSO) and add a base (e.g. triethylamine, sodium hydroxide) to the solution.", "Step 2: Add 4-(diphenylmethyl)piperazine-1-sulfonyl chloride to the reaction mixture and stir at room temperature for several hours.", "Step 3: Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g. ethyl acetate, dichloromethane).", "Step 4: Purify the product by column chromatography or recrystallization to obtain the desired compound '5-{[4-(diphenylmethyl)piperazin-1-yl]sulfonyl}-2-hydroxypyrimidin-4(3H)-one'." ] }

CAS RN

897622-85-4

Molecular Formula

C21H22N4O4S

Molecular Weight

426.49

IUPAC Name

5-(4-benzhydrylpiperazin-1-yl)sulfonyl-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C21H22N4O4S/c26-20-18(15-22-21(27)23-20)30(28,29)25-13-11-24(12-14-25)19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,19H,11-14H2,(H2,22,23,26,27)

InChI Key

KDLJYKPPXPMWRZ-UHFFFAOYSA-N

SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CNC(=O)NC4=O

solubility

not available

Origin of Product

United States

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